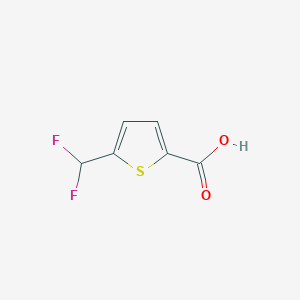

5-(Difluoromethyl)thiophene-2-carboxylic acid

Description

BenchChem offers high-quality 5-(Difluoromethyl)thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Difluoromethyl)thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(difluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITCEGGANINIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189330-23-2 | |

| Record name | 5-(difluoromethyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Difluoromethyl)thiophene-2-carboxylic Acid: Discovery, Synthesis, and Applications

Introduction: The Emergence of a Key Fluorinated Heterocycle

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and even amino functionalities.[1] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile.[1] Within this context, 5-(Difluoromethyl)thiophene-2-carboxylic acid has emerged as a valuable building block, combining the well-established utility of the thiophene-2-carboxylic acid core with the advantageous properties of the difluoromethyl group.

This technical guide provides an in-depth exploration of 5-(Difluoromethyl)thiophene-2-carboxylic acid, from the foundational chemistry that enabled its synthesis to detailed experimental protocols and its applications in contemporary research. While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its existence is a direct consequence of the parallel evolution of thiophene chemistry and the development of practical difluoromethylation reagents. This guide, therefore, traces the logical and technological progression that led to the synthesis and availability of this important molecule.

PART 1: Foundational Chemistry and the "Logical" Discovery

The history of 5-(Difluoromethyl)thiophene-2-carboxylic acid is not one of a sudden breakthrough, but rather the predictable convergence of two mature fields of organic chemistry: the synthesis of thiophene-2-carboxylic acids and the advent of reliable difluoromethylation methods.

The Thiophene-2-carboxylic Acid Scaffold: A Century of Synthesis

The thiophene ring, first identified by Viktor Meyer in 1882, is a privileged heterocycle in medicinal chemistry.[2] The corresponding 2-carboxylic acid has long been a staple synthetic intermediate. Classical methods for its preparation, and that of its derivatives, have been well-established for decades and include:

-

Oxidation of 2-Acylthiophenes: A common and practical route involves the oxidation of a 2-acetyl or 2-formylthiophene. The haloform reaction, for instance, is a classic method for converting 2-acetylthiophene to the corresponding carboxylate.[3]

-

Carbonation of Thienyllithium Species: The high acidity of the α-protons of thiophene allows for facile deprotonation with strong bases like n-butyllithium, followed by quenching with carbon dioxide to install the carboxylic acid group.[4]

-

Gewald Synthesis: For the synthesis of substituted aminothiophenes, which can be further modified, the Gewald reaction provides a powerful tool for constructing the thiophene ring from α-cyanoesters, a carbonyl compound, and elemental sulfur.[5]

These robust and versatile methods ensured that the thiophene-2-carboxylic acid core was readily accessible to synthetic chemists long before the development of advanced fluorination techniques.

The Advent of Difluoromethylation: From Niche Reagents to Mainstream Tools

The introduction of the CF₂H group into organic molecules has been a long-standing challenge. Early methods were often harsh and limited in scope. However, the last few decades have seen a dramatic expansion in the chemist's toolkit for difluoromethylation.[6] This evolution can be broadly categorized into three mechanistic approaches:

-

Nucleophilic Difluoromethylation: This approach typically involves a difluoromethyl anion equivalent. The development of reagents like bromodifluoromethylphosphonates and difluoromethyl sulfones provided manageable sources for nucleophilic difluoromethylation of carbonyls and other electrophiles.[7]

-

Electrophilic Difluoromethylation: The development of electrophilic difluoromethylating agents, such as S-(difluoromethyl)diarylsulfonium salts, allowed for the direct introduction of the CF₂H group to electron-rich centers.[8]

-

Radical Difluoromethylation: The generation of the difluoromethyl radical (•CF₂H) has become a particularly powerful strategy, especially for the late-stage functionalization of heterocycles.[9][10] Reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) and various phosphonium salts have been instrumental in this area.[7]

The "discovery" of 5-(Difluoromethyl)thiophene-2-carboxylic acid can thus be understood as the logical application of these burgeoning difluoromethylation technologies to readily available thiophene precursors. As soon as reliable methods for installing a CF₂H group onto a thiophene ring were established, the synthesis of the title compound became an inevitable and valuable addition to the catalog of chemical building blocks.

PART 2: Synthetic Strategies and Methodologies

The synthesis of 5-(Difluoromethyl)thiophene-2-carboxylic acid can be approached in two primary ways: (A) introduction of the difluoromethyl group onto a pre-formed thiophene-2-carboxylic acid derivative, or (B) construction of the carboxylic acid functionality on a thiophene ring that already bears the difluoromethyl group.

Pathway A: Late-Stage Difluoromethylation

This strategy is attractive for its convergence and potential for late-stage functionalization. A plausible and effective route involves the radical difluoromethylation of a suitable thiophene-2-carboxylate ester.

Caption: Workflow for synthesis via early-stage difluoromethylation.

Causality and Experimental Choices:

-

Starting Material: 2-Bromo-5-(difluoromethyl)thiophene serves as a suitable precursor. The bromine atom at the 2-position is strategically placed for conversion to the carboxylic acid via lithiation. The synthesis of this precursor would likely involve the difluoromethylation of 2-bromothiophene.

-

Metal-Halogen Exchange: The use of n-butyllithium at low temperatures (-78 °C) is a classic and highly efficient method for generating organolithium species from aryl bromides. The low temperature is critical to prevent side reactions and decomposition of the lithiated intermediate.

-

Carboxylation: Quenching the organolithium with carbon dioxide (either as a gas bubbled through the solution or by pouring the reaction mixture over dry ice) is a robust and high-yielding method for forming a carboxylate, which upon acidic workup, provides the desired carboxylic acid.

PART 3: Experimental Protocols and Data

The following protocols are representative methods for the synthesis of 5-(Difluoromethyl)thiophene-2-carboxylic acid, based on established chemical principles.

Protocol 1: Synthesis via Late-Stage Radical Difluoromethylation

Step 1: Synthesis of Methyl 5-(difluoromethyl)thiophene-2-carboxylate

-

To a solution of methyl thiophene-2-carboxylate (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) is added zinc difluoromethanesulfinate (DFMS, 2.0 eq).

-

The mixture is stirred vigorously at room temperature.

-

A solution of tert-butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 eq) is added dropwise over 20 minutes.

-

The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford methyl 5-(difluoromethyl)thiophene-2-carboxylate.

Step 2: Saponification to 5-(Difluoromethyl)thiophene-2-carboxylic acid

-

The methyl 5-(difluoromethyl)thiophene-2-carboxylate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1).

-

Lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours, or until the ester is fully consumed as monitored by TLC.

-

The THF is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any non-polar impurities.

-

The aqueous layer is cooled in an ice bath and acidified to pH ~2 with 1M HCl.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 5-(difluoromethyl)thiophene-2-carboxylic acid as a solid.

Quantitative Data (Representative)

The following table presents representative yields for the synthetic pathways described. Actual yields may vary based on reaction scale and specific conditions.

| Step | Pathway | Starting Material | Product | Representative Yield |

| 1. Radical Difluoromethylation | A | Methyl thiophene-2-carboxylate | Methyl 5-(difluoromethyl)thiophene-2-carboxylate | 60-75% |

| 2. Saponification | A | Methyl 5-(difluoromethyl)thiophene-2-carboxylate | 5-(Difluoromethyl)thiophene-2-carboxylic acid | >95% |

| 1. Lithiation-Carboxylation | B | 2-Bromo-5-(difluoromethyl)thiophene | 5-(Difluoromethyl)thiophene-2-carboxylic acid | 70-85% |

Conclusion and Future Outlook

5-(Difluoromethyl)thiophene-2-carboxylic acid stands as a testament to the power of modern synthetic chemistry. Its availability is not the result of a single serendipitous discovery, but of the systematic development of robust and predictable chemical reactions. As a versatile building block, it offers a gateway to novel molecular architectures with potentially enhanced biological activity and improved physicochemical properties. Its use in the synthesis of complex molecules, as evidenced by recent patent literature, underscores its importance to the drug discovery and development community. Future research will likely focus on developing even more efficient, green, and scalable methods for its synthesis, as well as exploring its full potential in the design of next-generation pharmaceuticals and agrochemicals.

References

-

Title: Difluoromethylation of heterocycles via a radical process Source: Organic Chemistry Frontiers URL: [Link]

-

Title: Synthesis of Difluoromethylated Heterocycle. Source: ResearchGate URL: [Link]

-

Title: 5-(Difluoromethyl)thiophene-2-carboxylic acid | C6H4F2O2S | CID 18938081 Source: PubChem URL: [Link]

- Title: WO2022211060A1 - ABHD6 ANTAGONIST Source: Google Patents URL

-

Title: Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis Source: Nature Communications URL: [Link]

-

Title: Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks Source: Journal of the American Chemical Society URL: [Link]

-

Title: Derivatives and Synthesis of Heterocyclic Compound: Thiophene Source: Research and Reviews: A Journal of Pharmaceutical Science URL: [Link]

-

Title: Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... Source: ResearchGate URL: [Link]

-

Title: Methyl 5-(difluoromethyl)thiophene-2-carboxylate Source: MySkinRecipes URL: [Link]

-

Title: Mechanochemical difluoromethylation of (thio)phenols and N ‐heterocycles Source: ResearchGate URL: [Link]

-

Title: Deoxygenative trifluoromethylthiolation of carboxylic acids Source: Nature Communications URL: [Link]

-

Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews URL: [Link]

-

Title: Synthesis of Difluoromethylated Compounds Source: Thieme Chemistry URL: [Link]

-

Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]

-

Title: Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Thiophene Source: Pharmaguideline URL: [Link]

-

Title: A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions Source: Chinese Journal of Chemistry URL: [Link]

-

Title: New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts Source: Semantic Scholar URL: [Link]

- Title: CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method Source: Google Patents URL

- Title: US2462697A - Thiophene-2-carboxylic acid Source: Google Patents URL

Sources

- 1. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 5-(difluoromethyl)thiophene-2-carboxylate [myskinrecipes.com]

- 4. 5-(Difluoromethyl)thiophene-2-carboxylic acid | 189330-23-2 [sigmaaldrich.com]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethyl)thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Difluoromethyl)thiophene-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The incorporation of a difluoromethyl group onto the thiophene-2-carboxylic acid scaffold can significantly alter its physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These modifications are of paramount importance in the rational design of novel drug candidates and functional materials. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-(difluoromethyl)thiophene-2-carboxylic acid, alongside standardized protocols for their experimental determination.

Chemical Identity and Molecular Structure

5-(Difluoromethyl)thiophene-2-carboxylic acid is identified by the Chemical Abstracts Service (CAS) number 189330-23-2.[1] Its molecular structure consists of a central thiophene ring substituted with a carboxylic acid group at the 2-position and a difluoromethyl group at the 5-position.

Molecular Formula: C₆H₄F₂O₂S

Molecular Weight: 178.16 g/mol

The presence of the electron-withdrawing difluoromethyl group is expected to influence the electron density distribution within the thiophene ring and affect the acidity of the carboxylic acid proton.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(difluoromethyl)thiophene-2-carboxylic acid is presented in the table below. It is important to note that while some properties are available from commercial suppliers and databases, specific experimental data for melting point, solubility, and pKa are not widely published. Therefore, this guide also provides detailed experimental protocols for their determination.

| Property | Value | Source |

| CAS Number | 189330-23-2 | [1] |

| Molecular Formula | C₆H₄F₂O₂S | |

| Molecular Weight | 178.16 g/mol | |

| Physical Form | Solid | [2] |

| Boiling Point (Predicted) | 298.6 ± 40.0 °C at 760 mmHg | [2] |

| XLogP3 (Predicted) | 2.1 | |

| Topological Polar Surface Area | 65.5 Ų | |

| Storage Temperature | 4°C | [2] |

Melting Point

Solubility Profile

The solubility of a compound in various solvents is a crucial parameter, particularly in drug development for formulation and in synthetic chemistry for reaction and purification. The solubility of carboxylic acids is generally pH-dependent. In aqueous media, 5-(difluoromethyl)thiophene-2-carboxylic acid is expected to be more soluble at higher pH values due to the deprotonation of the carboxylic acid to form a more polar carboxylate salt. In organic solvents, its solubility will depend on the polarity of the solvent.

Acidity (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. The pKa of 5-(difluoromethyl)thiophene-2-carboxylic acid is a key parameter that influences its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The electron-withdrawing nature of the difluoromethyl group is anticipated to increase the acidity of the carboxylic acid (i.e., lower the pKa) compared to its non-fluorinated analog, thiophene-2-carboxylic acid.

Experimental Protocols

To ensure scientific integrity and provide a practical guide for researchers, the following section details standardized experimental protocols for the determination of the key physicochemical properties of 5-(difluoromethyl)thiophene-2-carboxylic acid.

Synthesis of 5-(difluoromethyl)thiophene-2-carboxylic acid

A common route to synthesize thiophene-2-carboxylic acids involves the hydrolysis of the corresponding ester.[3] Thus, 5-(difluoromethyl)thiophene-2-carboxylic acid can be prepared from its methyl ester, methyl 5-(difluoromethyl)thiophene-2-carboxylate (CAS No. 189331-34-8).[3]

Workflow for the Synthesis of 5-(difluoromethyl)thiophene-2-carboxylic acid:

Caption: A generalized workflow for the synthesis of 5-(difluoromethyl)thiophene-2-carboxylic acid via hydrolysis of its methyl ester.

Step-by-Step Protocol:

-

Dissolution: Dissolve methyl 5-(difluoromethyl)thiophene-2-carboxylate in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution from Step 1.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Acidification: After completion of the reaction, cool the mixture to 0°C and carefully acidify with an aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 2-3.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 5-(difluoromethyl)thiophene-2-carboxylic acid by recrystallization from an appropriate solvent system or by column chromatography.

Characterization and Spectral Analysis

The identity and purity of the synthesized 5-(difluoromethyl)thiophene-2-carboxylic acid should be confirmed by various spectroscopic methods.

Expected Spectral Features:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the proton of the difluoromethyl group (a triplet), and the acidic proton of the carboxylic acid (a broad singlet, typically downfield). The chemical shifts and coupling constants of the thiophene protons will be indicative of the 2,5-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbons of the thiophene ring, and the carbon of the difluoromethyl group (a triplet due to coupling with fluorine).

-

¹⁹F NMR: The fluorine NMR spectrum should show a doublet corresponding to the two equivalent fluorine atoms of the difluoromethyl group, coupled to the adjacent proton.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching vibration around 1700 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the carboxylic acid group.

Applications in Research and Drug Development

Thiophene-2-carboxylic acid and its derivatives are important building blocks in the synthesis of pharmaceuticals and other biologically active compounds.[5][6] The introduction of fluorine atoms can modulate the biological activity and pharmacokinetic properties of molecules. The difluoromethyl group, in particular, can serve as a bioisostere for other functional groups and can enhance metabolic stability. Therefore, 5-(difluoromethyl)thiophene-2-carboxylic acid is a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

5-(Difluoromethyl)thiophene-2-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]

Conclusion

5-(Difluoromethyl)thiophene-2-carboxylic acid is a valuable fluorinated building block with potential applications in medicinal chemistry and materials science. This technical guide has summarized its key physicochemical properties and provided standardized protocols for its synthesis and characterization. The experimental determination of its melting point, solubility, and pKa will provide crucial data for its effective utilization in research and development.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. 5-(Methoxycarbonyl)thiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. globethesis.com [globethesis.com]

- 6. 5-(Difluoromethyl)thiophene-2-carboxylic acid | C6H4F2O2S | CID 18938081 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(Difluoromethyl)thiophene-2-carboxylic acid

Abstract

5-(difluoromethyl)thiophene-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. The difluoromethyl (CF₂H) group is a key pharmacophore, often employed as a lipophilic bioisostere for hydroxyl, thiol, or amino groups, enhancing metabolic stability and modulating physicochemical properties such as acidity and hydrogen bond donating capacity.[1][2] The thiophene scaffold itself is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[3] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable compound, detailing the underlying chemical logic, step-by-step protocols, and a comparative analysis of the prevalent methodologies.

Introduction: The Strategic Importance of the CF₂H-Thiophene Moiety

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to fine-tune properties like lipophilicity, metabolic stability, and receptor binding affinity. The difluoromethyl group, in particular, offers a unique balance of properties. It acts as a lipophilic hydrogen bond donor, a feature not present in the analogous trifluoromethyl group, and can significantly alter the pKa of adjacent functional groups.[2] When appended to the thiophene ring, a versatile aromatic system known for its wide range of biological activities, the resulting molecule becomes a highly valuable synthon for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases.[4][5][6] This guide dissects the synthetic challenges and presents validated pathways to construct this key intermediate.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, forming the basis of the synthetic routes discussed in this guide.

-

C-C Bond Disconnection (Carboxylation Strategy): The most direct approach involves disconnecting the carboxylic acid group. This retrosynthetic pathway relies on the formation of the C5-CF₂H bond first, followed by the introduction of the C2-carboxyl group onto a pre-functionalized thiophene ring. This strategy hinges on the availability of a suitable 2-(difluoromethyl)thiophene intermediate.

-

C-F Bond Formation Strategy (Difluoromethylation Strategy): An alternative disconnection targets the C-CF₂H bond. This approach begins with a thiophene-2-carboxylic acid derivative, which is then subjected to a difluoromethylation reaction at the C5 position. This route depends on the development of regioselective C-H or C-Halogen difluoromethylation methods that are compatible with the carboxylic acid moiety (or a protected version thereof).

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Route 1: Carboxylation of a Difluoromethylthiophene Intermediate

This is arguably the most common and well-established pathway. It involves the initial synthesis of a thiophene ring bearing the difluoromethyl group, followed by the introduction of the carboxylic acid at the 2-position. The key challenge lies in the efficient synthesis of the difluoromethylated intermediate.

Workflow Diagram

Caption: Workflow for the carboxylation strategy (Route 1).

Step 3.1: Synthesis of 2-Bromo-5-(difluoromethyl)thiophene

The introduction of the difluoromethyl group onto the thiophene ring is the crucial step. Modern methods have moved away from harsh reagents towards radical-based approaches.

-

Causality & Rationale: Direct C-H difluoromethylation is preferred for atom economy. Using a radical precursor like sodium difluoromethanesulfinate (HCF₂SO₂Na) is advantageous as it is an affordable and stable solid.[7] The reaction can be initiated under electrochemical conditions, avoiding the need for stoichiometric chemical oxidants.[7] The regioselectivity for the 5-position on 2-bromothiophene is driven by the directing effect of the bromo group and the inherent reactivity of the thiophene ring's alpha positions.

Experimental Protocol: Electrochemical Difluoromethylation

-

Setup: An undivided electrochemical cell is equipped with a carbon plate anode and a platinum plate cathode.

-

Reaction Mixture: To the cell, add 2-bromothiophene (1.0 equiv.), sodium difluoromethanesulfinate (HCF₂SO₂Na, 2.0 equiv.), and a suitable solvent system such as acetonitrile/water. A supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate) is also added.

-

Electrolysis: The reaction is carried out under a constant current at room temperature. The progress is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield 2-bromo-5-(difluoromethyl)thiophene.

Step 3.2: Lithiation and Carboxylation

With the key intermediate in hand, a classic organometallic approach is used to install the carboxylic acid.

-

Causality & Rationale: Metal-halogen exchange using an organolithium reagent like n-butyllithium is a highly efficient and rapid method to convert the aryl bromide into a potent nucleophile.[8] This in situ generated thienyllithium species readily attacks the electrophilic carbon of carbon dioxide (from dry ice), forming a lithium carboxylate salt.[8] Subsequent acidic workup protonates the salt to yield the final carboxylic acid. This method is reliable and generally high-yielding.

Experimental Protocol: Lithiation and Quenching with CO₂

-

Setup: A flame-dried, three-necked flask is fitted with a thermometer, a nitrogen inlet, and a rubber septum, and maintained under an inert atmosphere.

-

Lithiation: The flask is charged with a solution of 2-bromo-5-(difluoromethyl)thiophene (1.0 equiv.) in anhydrous THF and cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equiv., solution in hexanes) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.

-

Carboxylation: The reaction mixture is transferred via cannula into a separate flask containing a vigorously stirred slurry of crushed dry ice in anhydrous THF.

-

Work-up: The mixture is allowed to warm to room temperature. The solvent is evaporated, and the residue is treated with water. The aqueous layer is washed with diethyl ether to remove any unreacted starting material.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified to pH ~2 with cold 2M HCl, resulting in the precipitation of the product.

-

Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 5-(difluoromethyl)thiophene-2-carboxylic acid.

Synthetic Route 2: Difluoromethylation of a Thiophene-2-carboxylate

This alternative strategy installs the difluoromethyl group in the final step. It requires a starting material that is already functionalized at the 2-position, such as methyl thiophene-2-carboxylate. The main challenge is achieving regioselective difluoromethylation at the 5-position without affecting the ester group.

Workflow Diagram

Caption: Workflow for the late-stage difluoromethylation strategy (Route 2).

Step 4.1: Preparation of Methyl 5-bromothiophene-2-carboxylate

This intermediate is readily prepared from commercially available methyl thiophene-2-carboxylate via electrophilic bromination.

-

Causality & Rationale: The ester group is an electron-withdrawing, meta-directing group in classical electrophilic aromatic substitution. However, in the highly reactive thiophene system, substitution still strongly favors the alpha-positions (2- and 5-). Since the 2-position is blocked, bromination with N-bromosuccinimide (NBS) occurs selectively at the 5-position.

Step 4.2: Copper-Catalyzed Difluoromethylation

This key transformation requires a transition-metal-catalyzed cross-coupling reaction.

-

Causality & Rationale: Copper catalysis is effective for forming C-C bonds with fluorinated groups.[9] A difluoromethyl source such as (difluoromethyl)trimethylsilane (TMSCF₂H) can be activated to form a copper-difluoromethyl species, [(IPr)Cu(CF₂H)] (where IPr is a bulky N-heterocyclic carbene ligand), which can then undergo cross-coupling with the aryl bromide.[9] The ester functionality is generally stable under these conditions.

Experimental Protocol: Cross-Coupling

-

Setup: In a glovebox, a vial is charged with methyl 5-bromothiophene-2-carboxylate (1.0 equiv.), a copper(I) source (e.g., CuI, 10 mol%), a suitable ligand (e.g., IPr, 10 mol%), and a difluoromethylating reagent source.

-

Reaction: The vial is sealed, removed from the glovebox, and heated in a suitable solvent (e.g., DMF) at an elevated temperature (e.g., 100-120 °C) until the starting material is consumed (monitored by GC-MS).

-

Work-up: The reaction mixture is cooled, diluted with ethyl acetate, and washed with aqueous ammonia solution and brine. The organic layer is dried and concentrated.

-

Purification: The resulting methyl 5-(difluoromethyl)thiophene-2-carboxylate is purified by column chromatography.[10]

Step 4.3: Saponification

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

Causality & Rationale: Base-mediated hydrolysis (saponification) is a standard and highly efficient method for converting esters to carboxylic acids. Sodium hydroxide in a mixed aqueous/alcoholic solvent system ensures solubility and promotes the nucleophilic attack of the hydroxide ion on the ester carbonyl.

Experimental Protocol: Ester Hydrolysis

-

Reaction: Methyl 5-(difluoromethyl)thiophene-2-carboxylate is dissolved in a mixture of methanol and water. Sodium hydroxide (2.0-3.0 equiv.) is added, and the mixture is heated to reflux for 1-2 hours.

-

Work-up: The mixture is cooled, and the methanol is removed under reduced pressure. The remaining aqueous solution is washed with ether.

-

Acidification & Isolation: The aqueous layer is acidified with concentrated HCl to pH ~2. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the final product.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Carboxylation Strategy | Route 2: Late-Stage Difluoromethylation |

| Key Intermediate | 2-Bromo-5-(difluoromethyl)thiophene | Methyl 5-bromothiophene-2-carboxylate |

| Key Transformation | Lithiation-Carboxylation | Transition-Metal Catalyzed Cross-Coupling |

| Number of Steps | ~2-3 from commercial materials | ~3 from commercial materials |

| Starting Materials | 2-Bromothiophene, HCF₂SO₂Na | Methyl thiophene-2-carboxylate, NBS |

| Advantages | • Convergent approach.• Final step (carboxylation) is robust and high-yielding.• Avoids carrying the acidic proton through multiple steps. | • Starts from a simple, functionalized thiophene.• Potentially amenable to parallel synthesis. |

| Disadvantages | • Requires handling of pyrophoric n-BuLi.• Requires cryogenic temperatures (-78 °C).• Initial difluoromethylation can be challenging. | • Cross-coupling conditions can be sensitive and require optimization.• Difluoromethylating reagents can be expensive.• Saponification is an extra step. |

Conclusion

The synthesis of 5-(difluoromethyl)thiophene-2-carboxylic acid can be effectively achieved through several strategic pathways. Route 1 , which proceeds via a difluoromethylated thiophene intermediate followed by carboxylation, represents a robust and reliable method, particularly with modern electrochemical techniques for the initial difluoromethylation step. The final lithiation-carboxylation sequence is a classic, high-yielding transformation. Route 2 , involving late-stage difluoromethylation, offers an alternative where the sensitive carboxylic acid group is generated at the very end of the synthesis. The choice of route will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the cost and availability of specialized reagents and catalysts. Both pathways provide viable access to this critical building block for the advancement of modern drug discovery programs.

References

-

Vertex AI Search Result[11]

-

Mechanochemical difluoromethylation of (thio)phenols and N ‐heterocycles | Request PDF. (2025). Vertex AI Search. [Link]

-

Efficient Synthesis of Difluoromethylated Benzothiophene Derivatives Under Electrochemical Conditions. (2025). ResearchGate. [Link]

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Vertex AI Search.

-

Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University. Vertex AI Search. [Link]

- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)

-

Synthesis of 2-(bromomethyl)-5-aryl-thiophenes (3a-i) - ResearchGate. Vertex AI Search. [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. (2021). RSC Publishing. [Link]

-

Methyl 5-(difluoromethyl)thiophene-2-carboxylate - MySkinRecipes. Vertex AI Search. [Link]

-

5-(Difluoromethyl)thiophene-2-carboxylic acid | C6H4F2O2S | CID 18938081 - PubChem. Vertex AI Search. [Link]

-

Difluoromethylation of Phenols - Organic Syntheses Procedure. Vertex AI Search. [Link]

-

Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Vertex AI Search. [Link]

-

Synthesis of thiophene and Their Pharmacological Activity - International Journal of Pharmaceutical Research and Applications (IJPRA). Vertex AI Search. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2005). Beilstein Journals. [Link]

- US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene ...

-

Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives - ResearchGate. Vertex AI Search. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). NIH. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. Vertex AI Search. [Link]

-

Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Vertex AI Search. [Link]

-

Thiophene-2-carboxylic acid - Wikipedia. Vertex AI Search. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. Methyl 5-(difluoromethyl)thiophene-2-carboxylate [myskinrecipes.com]

- 11. Buy 5-(Trifluoromethyl)thiophene-2-carboxylic acid (EVT-321480) | 128009-32-5 [evitachem.com]

The Strategic Advantage of Difluoromethylated Thiophenes: A Theoretical and Computational Guide

Executive Summary

The strategic incorporation of the difluoromethyl (CF2H) group into thiophene scaffolds represents a pivotal advancement in modern medicinal chemistry. This guide provides an in-depth technical exploration of the theoretical underpinnings and computational methodologies that empower researchers to understand and predict the behavior of these unique molecular entities. By leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD), scientists can dissect the nuanced electronic effects, predict reaction regioselectivity, and model biomolecular interactions with high fidelity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven computational protocols to accelerate the design of next-generation therapeutics.

Introduction: The Significance of Difluoromethylated Thiophenes in Modern Drug Discovery

The introduction of fluorine-containing functional groups is a well-established strategy in drug design, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl (CF2H) group, in particular, has emerged as a uniquely versatile motif.[3] Unlike the more common trifluoromethyl (CF3) group, the CF2H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor.[3][4][5] This feature allows it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine groups, often enhancing binding specificity while improving metabolic stability.[3][4][6]

When appended to a thiophene ring—a privileged heterocycle in numerous FDA-approved drugs—the CF2H group imparts a unique combination of physicochemical properties.[2][3] It modulates the electronic landscape of the aromatic ring, influencing its reactivity and interaction with biological targets. Understanding these effects at a quantum-mechanical level is paramount for rational drug design. Computational chemistry provides the necessary tools to predict these properties in silico, thereby reducing the time and cost associated with empirical screening.[7]

Part I: Theoretical Foundations

The Unique Electronic Profile of the Difluoromethyl Group

The CF2H group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] This inductive effect significantly lowers the pKa of the C-H bond, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding.[3][5] Furthermore, the C-F bonds are exceptionally strong, contributing to the high metabolic stability of molecules containing this group by blocking sites susceptible to oxidative metabolism.[1][6]

From a computational standpoint, this unique electronic nature requires careful selection of theoretical methods. The presence of highly electronegative fluorine atoms and the potential for non-covalent interactions, such as hydrogen bonding and halogen bonding, necessitate the use of computational models that can accurately describe these phenomena.[8][9][10]

Modulation of the Thiophene Ring

Attaching a CF2H group to a thiophene ring alters its electronic properties and reactivity. The strong inductive withdrawal acidifies the ring protons and deactivates the ring towards electrophilic aromatic substitution. Computational models can precisely quantify these effects by calculating properties such as:

-

Molecular Electrostatic Potential (MEP): To visualize electron-rich and electron-poor regions.

-

Natural Bond Orbital (NBO) Analysis: To understand charge distribution and delocalization.[11]

-

HOMO-LUMO Energies: To assess electronic excitation properties and reactivity.[12]

These calculations provide a theoretical framework for predicting how difluoromethylation will impact the molecule's interaction with target proteins and its susceptibility to metabolic pathways.[13][14]

Part II: Computational Methodologies in Practice

Density Functional Theory (DFT): The Quantum Mechanical Workhorse

DFT has become the cornerstone of computational studies on small organic molecules due to its excellent balance of accuracy and computational cost.[11][15] For fluorinated heterocycles, DFT is instrumental in predicting geometries, reaction energetics, and spectroscopic properties.[16][17][18][19]

A fundamental DFT workflow involves optimizing the molecule's geometry to find its lowest energy conformation.

Objective: To obtain an accurate 3D structure and confirm it is a true energy minimum.

Step-by-Step Methodology:

-

Input Structure Generation: Build an initial 3D structure of the difluoromethylated thiophene using a molecular editor.

-

Method Selection: Choose an appropriate DFT functional and basis set. For organofluorine compounds, functionals like B3LYP or those from the Minnesota family (e.g., M06-2X ) are often recommended. A Pople-style basis set such as 6-311+G(d,p) is a robust choice for achieving a balance between accuracy and computational expense.

-

Solvation Model: If the molecule's properties in solution are of interest, include a continuum solvation model like the Polarizable Continuum Model (PCM) .

-

Execution: Run the geometry optimization calculation.

-

Verification: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

| Functional | Basis Set | Strengths & Considerations |

| B3LYP | 6-31G(d), 6-311+G(d,p) | A widely used hybrid functional, good for general-purpose geometry and energy calculations.[11][16] |

| M06-2X | 6-311+G(d,p), cc-pVTZ | Excellent for systems where non-covalent interactions are important. Recommended for studying intermolecular complexes. |

| ωB97X-D | def2-TZVP | Includes empirical dispersion correction, making it suitable for studying systems with weak interactions.[14][20] |

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While DFT provides a static, time-averaged picture, MD simulations allow researchers to observe the dynamic behavior of molecules over time.[21] This is crucial for understanding how a difluoromethylated thiophene-containing drug candidate interacts with its biological target, such as an enzyme active site or a receptor binding pocket.[21][22][23]

The following diagram illustrates a typical workflow for assessing the binding stability of a drug candidate.

Caption: Workflow for assessing ligand-protein interactions.

Part III: Key Applications & Case Studies

Case Study 1: Predicting Regioselectivity in C-H Functionalization

The functionalization of C-H bonds is a powerful strategy in synthesis.[24] Computational chemistry can predict the most likely site of reaction on the thiophene ring, guiding synthetic efforts.[25][26][27] The regioselectivity is determined by the activation energy barrier for each possible reaction site; the site with the lowest barrier is the kinetically favored product.[26]

DFT calculations can be used to model the transition states for C-H activation at different positions on the difluoromethylated thiophene ring.[14][28] By comparing the Gibbs free energies of these transition states, a reliable prediction of the major regioisomer can be made.[20]

Caption: Energy profile for predicting regioselectivity.

Case Study 2: Elucidating Reaction Mechanisms

Computational studies are invaluable for detailing the step-by-step mechanism of complex reactions. For instance, in the synthesis of fluorinated thiophene derivatives via C-F bond activation, DFT can be used to map the entire reaction coordinate.[29][30] This involves locating all intermediates and transition states, providing a complete energetic profile of the reaction. Such insights are critical for optimizing reaction conditions and improving yields.[13]

Conclusion & Future Outlook

The integration of theoretical and computational chemistry into the study of difluoromethylated thiophenes provides an unparalleled advantage in drug discovery and materials science. These methods offer a predictive power that can guide synthetic strategy, explain experimental observations, and accelerate the design-test-analyze cycle. As computational power increases and theoretical models become more sophisticated, the role of in silico studies will only expand. Future work will likely involve the use of machine learning and AI to build predictive models for regioselectivity and bioactivity based on large datasets of computed molecular properties, further revolutionizing the development of novel therapeutics based on this important chemical scaffold.[25]

References

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

SpringerLink. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Retrieved from [Link]

-

ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [Link]

-

IDEALS. (2018). Tuning of non-covalent interactions in molecular complexes of fluorinated aromatic compounds. Retrieved from [Link]

-

RSC Publishing. (n.d.). Exploring non-covalent interactions in binary aromatic complexes. CrystEngComm. Retrieved from [Link]

-

RSC Publishing. (n.d.). Exploring non-covalent interactions in binary aromatic complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT Calculations of Photoabsorption Spectra for Alicyclic and Heterocyclic Compounds in the VUV Region. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

NIH. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC. Retrieved from [Link]

-

Baran Lab. (2020). Get the F Out! C-F Bond Functionalization. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

ACS Publications. (n.d.). C−S and C−H Bond Activation of Thiophene by CpRh(PMe3): A DFT Theoretical Investigation*. Organometallics. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. Retrieved from [Link]

-

MDPI. (n.d.). Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. Retrieved from [Link]

-

PubMed. (2020). Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational studies of the regioselectivity determining carbopalladation step Optimal pathway with L2 as a model 3-selective ligand. Retrieved from [Link]

-

ACS Publications. (2024). Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. Crystal Growth & Design. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Retrieved from [Link]

-

NIH. (n.d.). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. PMC. Retrieved from [Link]

-

RSC Publishing. (2025). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science. Retrieved from [Link]

-

Semantic Scholar. (2017). Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated drugs approved by the FDA (2016–2022). Retrieved from [Link]

-

ChemRxiv. (n.d.). Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Ring-Fluorinated Thiophene Derivatives Based on Single C–F Bond Activation of CF 3 -Cyclopropanes: Sulfanylation and 5- endo - trig Cyclization. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

ResearchGate. (2018). Fused thiophenes: an overview of the computational investigations. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Fused thiophenes: An overview of the computational investigations. Retrieved from [Link]

-

OUCI. (2014). Fluorinated Thiophenes and Their Analogues. Retrieved from [Link]

-

UBC Chemistry. (2024). DFT computation of the electron spectra of thiophene. Retrieved from [Link]

-

PubMed. (2022). Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Tuning of non-covalent interactions in molecular complexes of fluorinated aromatic compounds | IDEALS [ideals.illinois.edu]

- 9. Exploring non-covalent interactions in binary aromatic complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions? [mdpi.com]

- 11. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. [PDF] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | Semantic Scholar [semanticscholar.org]

- 24. [PDF] Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization | Semantic Scholar [semanticscholar.org]

- 25. Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]

- 27. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00541H [pubs.rsc.org]

- 28. chemrxiv.org [chemrxiv.org]

- 29. baranlab.org [baranlab.org]

- 30. researchgate.net [researchgate.net]

The Difluoromethyl Group on a Thiophene Ring: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery. Among the various fluorinated motifs, the difluoromethyl (CHF₂) group has emerged as a particularly valuable substituent, offering a unique combination of physicochemical properties that can profoundly influence the biological activity and pharmacokinetic profile of a drug candidate. When appended to a thiophene ring, a privileged heterocycle in medicinal chemistry, the CHF₂ group imparts a distinct reactivity profile that opens up a rich landscape for molecular elaboration and the synthesis of novel chemical entities.[1][2]

This in-depth technical guide provides a comprehensive overview of the reactivity of the difluoromethyl group on a thiophene ring. We will delve into the electronic influence of the CHF₂ group, explore key reaction classes including C-H functionalization and cross-coupling reactions, and provide detailed experimental protocols for their execution. This guide is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

The Electronic Influence of the Difluoromethyl Group on the Thiophene Ring

The difluoromethyl group is a strong electron-withdrawing group, a consequence of the high electronegativity of the two fluorine atoms. This property significantly modulates the electron density of the thiophene ring, influencing its reactivity in various chemical transformations. Computational studies on substituted thiophenes have shown that electron-withdrawing groups decrease the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which has implications for the ring's susceptibility to both electrophilic and nucleophilic attack.[3][4] The electron-withdrawing nature of the CHF₂ group deactivates the thiophene ring towards classical electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly when other activating groups are present. Furthermore, the acidity of the C-H bonds on the thiophene ring is increased, facilitating deprotonation and subsequent functionalization.

C-H Functionalization of Difluoromethylthiophenes: Direct and Regioselective Transformations

Direct C-H functionalization is a powerful and atom-economical strategy for the modification of aromatic systems.[5] For difluoromethylthiophenes, the regioselectivity of C-H functionalization is dictated by the electronic and steric properties of the CHF₂ group and the reaction mechanism.

Mechanistic Considerations

C-H functionalization reactions on thiophenes can proceed through various mechanisms, including electrophilic aromatic substitution, concerted metalation-deprotonation, and radical pathways. The electron-withdrawing CHF₂ group generally directs functionalization to the positions meta to it in electrophilic substitutions, although such reactions are often challenging due to the deactivated nature of the ring. More commonly, transition-metal-catalyzed C-H activation and radical reactions are employed. In these cases, the regioselectivity can be controlled by the choice of catalyst, directing group, or radical initiator.[1]

Experimental Protocol: Palladium-Catalyzed Direct Arylation of 3-(Methylsulfinyl)thiophenes (A Model for C-H Functionalization)

While a direct protocol for a difluoromethylthiophene was not explicitly found, the following protocol for a related substituted thiophene provides a strong starting point for optimization. The methylsulfinyl group, like the difluoromethyl group, is electron-withdrawing and can influence the regioselectivity of the reaction.

Table 1: Reaction Conditions for Palladium-Catalyzed Direct Arylation

| Parameter | Condition |

| Thiophene Substrate | 3-(Methylsulfinyl)thiophene |

| Aryl Halide | Aryl iodide or bromide |

| Catalyst | Pd(OAc)₂ (0.5 mol%) |

| Ligand | None specified in the abstract |

| Base | Not specified in the abstract |

| Solvent | Not specified in the abstract |

| Temperature | Not specified in the abstract |

| Reference | [6] |

Step-by-Step Methodology:

-

To an oven-dried reaction vessel, add the 3-(methylsulfinyl)thiophene derivative, the aryl halide, and the palladium catalyst.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Add the solvent and the base.

-

The reaction mixture is heated to the desired temperature and stirred for the specified time.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Logical Workflow for C-H Functionalization

Caption: Palladium-catalyzed C-H functionalization workflow.

Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Difluoromethyl-substituted thiophenes, particularly their halogenated derivatives, are excellent substrates for a variety of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a robust and widely used method for the formation of biaryl linkages.[6][7][8][9][10]

Experimental Protocol: Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene with Arylboronic Acids

This protocol demonstrates the regioselective coupling at the C-Br bond of the thiophene ring over the benzylic C-Br bond.[7][9][10]

Table 2: Optimized Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Thiophene Substrate | 2-Bromo-5-(bromomethyl)thiophene |

| Boronic Acid | Arylboronic acid (1.1 eq) |

| Catalyst | Pd(PPh₃)₄ (2.5 mol%) |

| Base | K₃PO₄ (2 eq) |

| Solvent | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 90 °C |

| Time | 12 h |

| Reference | [7] |

Step-by-Step Methodology:

-

To a reaction vessel, add 2-bromo-5-(bromomethyl)thiophene (1 eq), the arylboronic acid (1.1 eq), K₃PO₄ (2 eq), and Pd(PPh₃)₄ (2.5 mol%).

-

The vessel is evacuated and backfilled with nitrogen.

-

Add the 1,4-dioxane and water solvent mixture.

-

The reaction mixture is stirred at 90 °C for 12 hours.

-

After cooling to room temperature, the mixture is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The residue is purified by column chromatography to afford the 2-aryl-5-(bromomethyl)thiophene product.

Stille Coupling

The Stille coupling utilizes an organotin reagent as the nucleophilic partner.[11][12][13][14][15] It is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17][18][19][20]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[2][21][22][23][24]

Experimental Protocol: Buchwald-Hartwig Amination of Bromothiophenes

This protocol describes the amination of polysubstituted bromothiophenes under mild conditions.[2]

Table 3: Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Thiophene Substrate | Polysubstituted bromothiophene |

| Amine | Aniline derivatives |

| Catalyst | Palladium source (e.g., Pd₂(dba)₃) |

| Ligand | Phosphine ligand (e.g., Xantphos) |

| Base | Cs₂CO₃ |

| Solvent | Dioxane |

| Temperature | Not specified in the abstract |

| Reference | [2] |

Step-by-Step Methodology:

-

In a glovebox, a reaction tube is charged with the bromothiophene, the amine, Cs₂CO₃, the palladium catalyst, and the phosphine ligand.

-

Dioxane is added, and the tube is sealed.

-

The reaction mixture is heated with stirring for the appropriate time.

-

After cooling, the mixture is diluted with an organic solvent, filtered, and concentrated.

-

The crude product is purified by chromatography.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: Generalized catalytic cycle for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the difluoromethyl group, especially in combination with other electron-withdrawing groups like a nitro group, can facilitate nucleophilic aromatic substitution on the thiophene ring.[25] The reaction proceeds via a Meisenheimer complex intermediate, and the regioselectivity is governed by the position of the leaving group and the activating groups.[26]

A computational study on the SNAr of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine showed that the reaction proceeds through a stepwise pathway involving the addition of the nucleophile to the C2 position, followed by the elimination of the leaving group.[25] The presence of an electron-withdrawing group at the 3-position was found to lower the activation energy for the nucleophilic addition.[25]

The Difluoromethyl Group as a Masked Nucleophile

Recent advances have demonstrated that the C-H bond of the difluoromethyl group can be deprotonated to generate a difluoromethyl carbanion, which can then act as a nucleophile in various reactions. This "masked nucleophile" approach opens up new avenues for the functionalization of difluoromethylated compounds. While specific examples on thiophene are still emerging, this strategy holds significant promise for the synthesis of novel difluoromethyl-containing thiophene derivatives.

Conclusion and Future Outlook

The difluoromethyl group imparts a unique and versatile reactivity to the thiophene ring, making difluoromethylthiophenes valuable building blocks in medicinal chemistry and materials science. The methodologies outlined in this guide, including C-H functionalization and a range of cross-coupling reactions, provide a robust toolkit for the synthesis of complex molecules bearing this important motif. As our understanding of the fundamental reactivity of the difluoromethyl group continues to grow, we can anticipate the development of even more innovative and efficient synthetic strategies, further expanding the chemical space accessible to drug discovery and development professionals.

References

- 1. Sequential Regioselective C-H Functionalization of Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. Stille Coupling [organic-chemistry.org]

- 14. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]

- 18. Solvent-free Sonogashira coupling reaction viahigh speed ball milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 25. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of the Difluoromethyl Group in Heterocyclic Compounds: A Paradigm Shift in Modulating Biological Activity

An In-depth Technical Guide

Abstract

The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing their physicochemical and pharmacological profiles. Among the various fluorinated motifs, the difluoromethyl (–CF₂H) group has emerged as a uniquely versatile tool, particularly when appended to heterocyclic scaffolds, which are themselves prevalent in over 90% of new drugs.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the biological activity of difluoromethylated heterocyclic compounds. We delve into the nuanced physicochemical properties conferred by the –CF₂H group, including its role as a "lipophilic hydrogen bond donor" and a metabolically robust bioisostere of common functional groups.[3][4][5] Furthermore, we explore the evolution of synthetic methodologies, with a focus on modern radical processes that enable late-stage functionalization of complex molecules.[6][7][8] The core of this guide is a detailed examination of the diverse biological activities exhibited by these compounds, from enzyme inhibition and anticancer effects to novel applications in modulating bacterial communication. Through a detailed case study of Eflornithine (DFMO), we illustrate the journey from rational design to clinical application. This document synthesizes field-proven insights with technical accuracy to serve as an authoritative resource for harnessing the full potential of difluoromethylated heterocycles in next-generation therapeutic design.

Introduction: The Synergy of Fluorine and Heterocycles

The fields of medicinal and agricultural chemistry have long recognized the transformative impact of incorporating fluorine and its containing moieties into organic molecules.[9] This is because fluorine, the most electronegative element, can dramatically alter a molecule's chemical, physical, and biological properties, enhancing metabolic stability, bioavailability, and binding affinity.[10][11] The difluoromethyl (–CF₂H) group, in particular, occupies a special place in the medicinal chemist's toolkit. It offers a unique balance of properties that distinguish it from the more common trifluoromethyl (–CF₃) group.[4]

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental building blocks in drug discovery.[1][12] Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds. When the unique properties of the difluoromethyl group are combined with the versatile framework of a heterocycle, the resulting molecules often exhibit novel or enhanced biological activity. This guide explores this powerful synergy, providing a deep dive into the design, synthesis, and application of these promising compounds.

The Difluoromethyl Group: A Unique Modulator of Physicochemical Properties

The decision to introduce a –CF₂H group is driven by its ability to predictably modulate several key drug-like properties. Its influence stems from a unique combination of steric and electronic effects.

Bioisosterism: A Mimic with Enhanced Stability

The –CF₂H group is considered a metabolically stable bioisostere of hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups.[3][4][9][11] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The –CF₂H group can mimic the size and hydrogen-bonding capabilities of these common pharmacophores while being significantly more resistant to metabolic degradation, particularly oxidation by enzymes like cytochrome P450s.[13][14]

Caption: Bioisosteric relationship of the –CF₂H group.

The "Lipophilic Hydrogen Bond Donor"

A fascinating and highly valuable characteristic of the –CF₂H group is its ability to act as a hydrogen bond donor.[3][5] The C-H bond in the difluoromethyl group is polarized by the two adjacent electron-withdrawing fluorine atoms, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding with biological targets.[4][11] This allows it to mimic the H-bond donor function of –OH or –NH₂ groups. Simultaneously, the fluorine atoms increase the local lipophilicity of that region of the molecule, a property that can enhance membrane permeability and improve oral bioavailability.[3][10] This dual "lipophilic hydrogen bond donor" character is a rare and powerful feature in drug design.[3][13]

Impact on Metabolic Stability and Pharmacokinetics